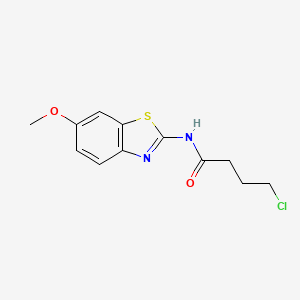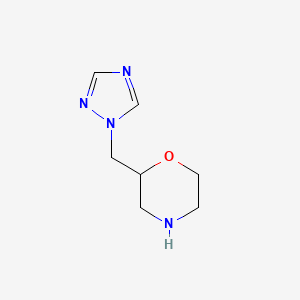![molecular formula C15H18O2 B6611922 tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate CAS No. 351427-09-3](/img/structure/B6611922.png)
tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and potential biological activity. This compound features a bicyclo[1.1.0]butane core, which is a highly strained four-membered ring system, making it an intriguing subject for various chemical studies.
Méthodes De Préparation
The synthesis of tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate involves several steps. One common method includes the reaction of boronic esters with 3-(p-tolylsulfinyl)-1-azabicyclo[1.1.0]butane, which is generated in situ by treating the precursor with tert-butyl lithium in tetrahydrofuran (THF) at -78°C . This reaction is highly efficient and yields the desired product quantitatively
Analyse Des Réactions Chimiques
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly at the bridgehead positions, are facilitated by the inherent strain in the bicyclo[1.1.0]butane core.
Common reagents used in these reactions include tert-butyl lithium, sec-butyl lithium, and various boronic esters . The major products formed from these reactions are often cyclobutanes or azetidines, depending on the specific reaction conditions .
Applications De Recherche Scientifique
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in strain-release chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Its potential biological activity suggests applications in drug discovery and development.
Industry: While specific industrial applications are limited, its role as a synthetic precursor in various chemical processes is noteworthy.
Mécanisme D'action
The mechanism of action of tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate involves its ability to participate in strain-releasing reactions. The highly strained bicyclo[1.1.0]butane core allows the compound to undergo ring-opening reactions, which can lead to the formation of more stable products such as cyclobutanes or azetidines . These reactions often involve molecular targets and pathways related to the cleavage of the central strained bond .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate can be compared to other similar compounds, such as:
Bicyclo[1.1.0]butane: Shares the same core structure but lacks the tert-butyl and phenyl substituents.
1-azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-13(2,3)17-12(16)15-9-14(15,10-15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKRBZZKSMJCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC1(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid](/img/structure/B6611916.png)
![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)


